3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
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Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a dihydropyrido[4,3-d]pyrimidinyl moiety, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the chlorinated phenyl compound and introduce the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The dihydropyrido[4,3-d]pyrimidinyl moiety can be synthesized separately and then coupled with the intermediate product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one can be compared to other compounds with similar structures, such as:
- 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(pyridin-2-yl)propan-1-one
- 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(quinolin-2-yl)propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O/c18-14-3-1-11(7-13(14)17(19,20)21)2-4-16(25)24-6-5-15-12(9-24)8-22-10-23-15/h1,3,7-8,10H,2,4-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBJUCAWIMGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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